N-(4-fluorophenyl)-4-nitro-1H-pyrazol-5-amine
Description
N-(4-fluorophenyl)-4-nitro-1H-pyrazol-5-amine is a pyrazole derivative characterized by a nitro group at position 4 of the pyrazole ring and a 4-fluorophenyl substituent at position 1 (N-linked). The nitro group and fluorophenyl moiety are critical for electronic and steric effects, influencing reactivity and intermolecular interactions .
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-nitro-1H-pyrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN4O2/c10-6-1-3-7(4-2-6)12-9-8(14(15)16)5-11-13-9/h1-5H,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEBZIAPJQDLJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=NN2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-4-nitro-1H-pyrazol-5-amine typically involves the reaction of 4-fluoroaniline with 4-nitro-1H-pyrazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-4-nitro-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic medium.
Substitution: Nucleophiles (amines, thiols), solvents like ethanol or methanol, elevated temperatures.
Major Products Formed
Reduction: 4-amino-1H-pyrazol-5-amine.
Oxidation: Corresponding oxides of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole Derivatives
| Compound Name | Substituents (Position) | Molecular Formula | Key Features |
|---|---|---|---|
| This compound | 4-NO₂ (C4), N-(4-FC₆H₄) (N1) | C₉H₇FN₄O₂ | Nitro group enhances electron-withdrawing effects; fluorophenyl improves lipophilicity |
| 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine | 4-(4-CH₃C₆H₄) (C4), N-(4-FC₆H₄) (N1) | C₁₆H₁₄FN₃ | Methylphenyl substituent introduces steric bulk; reduced polarity vs. nitro |
| 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine | 4-(4-FC₆H₄) (C4), 1-(4-NO₂C₆H₄) (N1), 3-(pyridin-4-yl) (C3) | C₂₀H₁₄FN₅O₂ | Additional pyridinyl group enhances hydrogen bonding; extended π-system |
| N-(4-fluorophenyl)maleimide (19) | Maleimide core with 4-FC₆H₄ | C₁₀H₆FNO₂ | Different scaffold (maleimide vs. pyrazole); similar IC₅₀ to halogen analogs |
Key Observations:
Nitro vs. Halogen Substituents : In maleimide derivatives (e.g., N-(4-fluorophenyl)maleimide), the inhibitory potency (IC₅₀ ≈ 5.18 µM) is comparable to iodine- or bromine-substituted analogs, suggesting electronic effects (e.g., electron withdrawal) dominate over steric factors in activity .
Positional Effects : The 4-nitrophenyl group in the title compound likely increases planarity and conjugation compared to 3-substituted pyrazoles (e.g., 2-(4-fluorophenyl)-4-(4-methylphenyl)pyrazol-3-amine), altering binding affinity .
Crystallographic and Geometric Analysis
The crystal structure of 4-(4-fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine () reveals a triclinic lattice (space group P1) with unit cell parameters:
- a = 8.5088 Å, b = 9.8797 Å, c = 10.4264 Å
- α = 79.906°, β = 78.764°, γ = 86.245°
- Bond angles and torsion angles indicate significant planarity in the pyrazole-nitrophenyl system, facilitating π-π stacking interactions .
In contrast, simpler analogs like 1-(4-fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine lack crystallographic data in the evidence, limiting direct geometric comparisons.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
